molecular formula C22H24N8O B12270913 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B12270913
M. Wt: 416.5 g/mol
InChI Key: VYLSJVJUYPGUJW-UHFFFAOYSA-N
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Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound It features a pyrazole ring, a pyrimidine ring, a piperazine ring, and a pyrano[4,3-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves multiple steps, starting from the preparation of the individual heterocyclic rings. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. The pyrimidine ring can be formed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea. The piperazine ring is typically synthesized through the cyclization of ethylenediamine with dihaloalkanes. Finally, the pyrano[4,3-b]pyridine ring can be synthesized through the reaction of a pyridine derivative with an appropriate aldehyde and a β-keto ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine: A compound with a similar pyrazole-pyrimidine structure.

    Pyrano[4,3-b]pyridine: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N8O

Molecular Weight

416.5 g/mol

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H24N8O/c1-15-9-16(2)30(27-15)21-11-20(24-14-25-21)28-4-6-29(7-5-28)22-17(12-23)10-18-13-31-8-3-19(18)26-22/h9-11,14H,3-8,13H2,1-2H3

InChI Key

VYLSJVJUYPGUJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N)C

Origin of Product

United States

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